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Compound of Interest

Compound Name:
4-(4-Methylpiperazin-1-

YL)phenylboronic acid

Cat. No.: B580174 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance

(NMR) data for 4-(4-Methylpiperazin-1-YL)phenylboronic acid. It includes available

quantitative data, detailed experimental protocols for data acquisition, and a logical workflow

for NMR analysis. This document is intended to serve as a valuable resource for researchers

and professionals in the fields of medicinal chemistry, organic synthesis, and drug

development.

Quantitative NMR Data
The following tables summarize the available ¹H and estimated ¹³C NMR chemical shift data for

4-(4-Methylpiperazin-1-YL)phenylboronic acid.

¹H NMR Data
Solvent: Methanol-d₄ (CD₃OD) Frequency: 300 MHz
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.59 - 6.69 m 4H Ar-H

3.21 m 4H
Piperazine-H

(adjacent to Phenyl)

2.55 m 4H
Piperazine-H

(adjacent to N-CH₃)

2.32 s 3H N-CH₃

Note: The B-OH protons are typically not observed in methanol-d₄ due to solvent exchange.

Estimated ¹³C NMR Data
A complete experimental ¹³C NMR spectrum for 4-(4-Methylpiperazin-1-YL)phenylboronic
acid is not readily available in the public domain. However, based on data from structurally

similar compounds, the following are estimated chemical shift ranges.

Chemical Shift (δ) ppm Assignment

150 - 155 C-N (Piperazine)

135 - 140 C-B

125 - 135 Ar-CH

115 - 120 Ar-CH

50 - 55 Piperazine-CH₂ (adjacent to N-CH₃)

45 - 50 Piperazine-CH₂ (adjacent to Phenyl)

~45 N-CH₃

¹¹B NMR Data
An experimental ¹¹B NMR spectrum for 4-(4-Methylpiperazin-1-YL)phenylboronic acid is not

available. However, for arylboronic acids, the ¹¹B chemical shift is typically observed in the
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range of 28-33 ppm in a neutral, sp²-hybridized state.

Experimental Protocols
Obtaining high-quality NMR spectra for arylboronic acids can be challenging due to their

tendency to form cyclic anhydrides (boroxines) and other oligomeric species, which can lead to

broad and complex spectra. The following protocols are recommended for the acquisition of

NMR data for 4-(4-Methylpiperazin-1-YL)phenylboronic acid.

Sample Preparation
Solvent Selection: Deuterated methanol (Methanol-d₄, CD₃OD) is the recommended solvent.

It helps to break up the boroxine trimers and other oligomers, resulting in sharper signals.

Deuterated chloroform (CDCl₃) can also be used, but may result in broader peaks if the

compound is not completely monomeric. For ¹¹B NMR, ensure the use of quartz NMR tubes

to avoid background signals from borosilicate glass.

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-

0.7 mL of the deuterated solvent.

Sample Handling: The compound should be stored in a dry environment as moisture can

affect the boronic acid moiety.

NMR Instrument Parameters
Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for better

signal dispersion.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16 to 64 scans, depending on the concentration.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-12 ppm.
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¹³C NMR Acquisition:

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

Number of Scans: 1024 or more, as ¹³C is a less sensitive nucleus.

Relaxation Delay: 2-3 seconds.

Spectral Width: 0-160 ppm.

¹¹B NMR Acquisition:

Pulse Program: Standard single-pulse experiment.

Number of Scans: 128 to 1024 scans.

Relaxation Delay: 0.5-1 second.

Spectral Width: A range covering at least -20 to 60 ppm.

Reference: BF₃·OEt₂ is commonly used as an external reference (δ = 0.00 ppm).

Workflow for NMR Data Acquisition and Analysis
The following diagram illustrates a logical workflow for the acquisition and analysis of NMR

data for a compound like 4-(4-Methylpiperazin-1-YL)phenylboronic acid.
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Workflow for NMR Data Acquisition and Analysis.
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This guide provides a foundational understanding of the NMR characteristics of 4-(4-
Methylpiperazin-1-YL)phenylboronic acid. For more detailed structural elucidation,

advanced 2D NMR experiments such as COSY, HSQC, and HMBC would be beneficial.

To cite this document: BenchChem. [Technical Guide: NMR Data of 4-(4-Methylpiperazin-1-
YL)phenylboronic acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b580174#4-4-methylpiperazin-1-yl-phenylboronic-
acid-nmr-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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